(2-Hydroxyethyl)trimethylphosphonium chloride
Overview
Description
(2-Hydroxyethyl)trimethylphosphonium chloride is a compound that belongs to the class of phosphonium salts These salts are characterized by the presence of a positively charged phosphorus atom this compound is structurally similar to choline, a vital nutrient found in many plants and animal organs
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Hydroxyethyl)trimethylphosphonium chloride can be synthesized through several methods. One common approach involves the reaction of trimethyl phosphine with a suitable alkyl halide, such as 1-bromoalkyl or 1-bromo-2-alkoxy compounds, to yield the corresponding phosphonium bromide salts . These salts can then undergo anion metathesis with lithium imide salts to produce the desired phosphonium choline compound.
Industrial Production Methods
In industrial settings, the production of phosphonium choline often involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial production to achieve the desired quality and quantity of phosphonium choline.
Chemical Reactions Analysis
Types of Reactions
(2-Hydroxyethyl)trimethylphosphonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphonium choline to phosphines.
Substitution: Nucleophilic substitution reactions can replace the halide ion in phosphonium choline with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions are commonly employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts, depending on the nucleophile used.
Scientific Research Applications
(2-Hydroxyethyl)trimethylphosphonium chloride has a wide range of scientific research applications:
Mechanism of Action
(2-Hydroxyethyl)trimethylphosphonium chloride exerts its effects through several mechanisms:
Cell Membrane Integrity: The compound plays a crucial role in maintaining cell membrane integrity by being a part of the polar head group of phosphatidylcholine.
Intracellular Communication: It is involved in intracellular communication and bioenergetics by participating in the formation of acetylcholine, a neurotransmitter.
Metabolic Processes: This compound acts as a methyl donor in various metabolic processes, aiding in lipid metabolism and preventing excessive fat buildup in the liver.
Comparison with Similar Compounds
(2-Hydroxyethyl)trimethylphosphonium chloride can be compared with other similar compounds, such as:
Phosphatidylcholine: This compound is a major component of cell membranes and shares similar functions with phosphonium choline in maintaining cell membrane integrity.
Quaternary Ammonium Salts: These salts, like phosphonium choline, are used in various applications, but phosphonium salts generally exhibit higher thermal and chemical stability.
This compound’s unique properties, such as its stability and versatility, make it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
2-hydroxyethyl(trimethyl)phosphanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14OP.ClH/c1-7(2,3)5-4-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPWFPYJCVZBSC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[P+](C)(C)CCO.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14ClOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90974382 | |
Record name | (2-Hydroxyethyl)(trimethyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58887-04-0 | |
Record name | Phosphonium choline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058887040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Hydroxyethyl)(trimethyl)phosphanium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90974382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.